Dibenzyl ether

Description

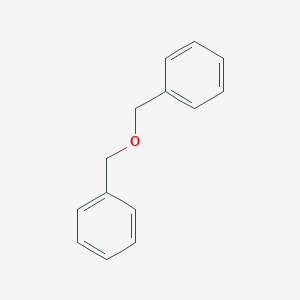

Structure

3D Structure

Properties

IUPAC Name |

phenylmethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDVGSVTJDSBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025819 | |

| Record name | Dibenzyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibenzyl ether is a colorless liquid with a mild odor., Colorless, unstable liquid; [Hawley] Immiscible or difficult to mix in water; [MSDSonline], Liquid, Colourless liquid, slightly mushroom aroma | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dibenzyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dibenzyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1265/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

568 °F at 760 mmHg (decomposes) (NTP, 1992), 295-298 °C WITH DECOMP, 295.00 to 298.00 °C. @ 760.00 mm Hg | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibenzyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

275 °F (NTP, 1992), 135 °C, 275 DEG (135 °C) (CLOSED CUP) | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBENZYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; MISCIBLE WITH ETHANOL, ETHER, CHLOROFORM, ACETONE, Water solubility = 40 mg/L at 35 °C, 0.04 mg/mL at 35 °C, Insoluble in water, miscible in oils, soluble (in ethanol) | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibenzyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dibenzyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1265/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0428 at 68 °F (USCG, 1999) - Denser than water; will sink, 0.99735 AT 25 °C/4 °C, 1.040-1.045 | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibenzyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1265/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

6.84 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 77 °F ; 4 mmHg at 122 °F; 31 mmHg at 203 °F (NTP, 1992), 0.00103 [mmHg], 1.03X10-3 mm Hg @ 25 °C | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBENZYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, VERY PALE YELLOW | |

CAS No. |

103-50-4 | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-[oxybis(methylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenzyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O6CNO27RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBENZYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibenzyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38.3 °F (NTP, 1992), 3.6 °C, Heat of Fusion at melting point = 2.0209X10+7 J/kmol, 3 - 4 °C | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibenzyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Dibenzyl Ether

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of dibenzyl ether. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation in clearly structured tables, and visualizations of key processes.

Introduction

This compound, with the chemical formula (C₆H₅CH₂)₂O, is an organic compound classified as an ether derived from benzyl alcohol.[1] It is a colorless liquid with a faint, pleasant odor.[2] This compound finds applications as a plasticizer, a solvent in perfumery, and as a flavoring agent.[1][3] In the context of drug development and research, it is also utilized as a protecting group for alcohols in organic synthesis.[3] This guide will delve into the primary methods for its synthesis and the analytical techniques employed for its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common and versatile of these is the Williamson ether synthesis. Other notable methods include the reaction of benzyl chloride with a base and the dehydration of benzyl alcohol.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers and proceeds via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[4] In the case of this compound, a benzyl alkoxide reacts with a benzyl halide.

Experimental Protocol:

A detailed experimental protocol for the Williamson ether synthesis of this compound is as follows:

-

Preparation of Sodium Benzyl Oxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous benzyl alcohol. The reaction is exothermic and should be carried out in an inert atmosphere (e.g., under nitrogen or argon). The reaction is complete when all the sodium has reacted to form sodium benzyl oxide.

-

Reaction with Benzyl Halide: To the freshly prepared sodium benzyl oxide solution, add an equimolar amount of benzyl chloride or benzyl bromide dropwise with continuous stirring.

-

Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the sodium halide salt formed. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or a similar organic solvent.

-

Purification: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.

Logical Workflow for Williamson Ether Synthesis of this compound:

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Reaction of Benzyl Chloride with a Base

This compound can also be synthesized by the reaction of benzyl chloride with a strong base, such as sodium hydroxide.[1] This method can sometimes be accompanied by the formation of benzyl alcohol as a byproduct.[5] The use of phase-transfer catalysts can improve the yield and reaction conditions.[6]

Experimental Protocol using Phase-Transfer Catalysis:

-

Reaction Setup: In a round-bottom flask, combine benzyl chloride, an aqueous solution of sodium hydroxide, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

-

Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 60-80 °C) for several hours.

-

Work-up and Purification: Follow the work-up and purification steps as described in the Williamson ether synthesis protocol.

Synthesis from Benzyl Alcohol

The dehydration of benzyl alcohol can also yield this compound. This reaction is typically catalyzed by an acid or a solid catalyst like graphene oxide.[7]

Experimental Protocol using Graphene Oxide Catalyst:

-

Reaction Mixture: In a reaction vessel, mix benzyl alcohol with a catalytic amount of graphene oxide.[7]

-

Reaction Conditions: Heat the mixture at a temperature range of 70-170 °C for 12-36 hours.[7]

-

Post-treatment: After the reaction, the catalyst can be removed by filtration. The resulting liquid is then purified by distillation to obtain this compound.[7]

Comparison of Synthesis Methods

| Method | Reactants | Catalyst/Base | Typical Yield | Advantages | Disadvantages |

| Williamson Ether Synthesis | Benzyl alcohol, Sodium, Benzyl halide | Sodium | Good to High | Versatile, well-understood mechanism | Requires anhydrous conditions, use of sodium metal |

| From Benzyl Chloride | Benzyl chloride | Strong base (e.g., NaOH) | Moderate to Good | Simpler reagents | Byproduct formation (benzyl alcohol), can require phase-transfer catalyst |

| From Benzyl Alcohol | Benzyl alcohol | Graphene oxide or Acid | Variable | Atom economical | May require high temperatures and long reaction times |

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. This involves the determination of its physical properties and the use of various spectroscopic techniques.

Physical Properties

The physical properties of this compound are well-documented and can be used for its initial identification.

| Property | Value |

| Molecular Formula | C₁₄H₁₄O |

| Molecular Weight | 198.26 g/mol [8] |

| Appearance | Colorless liquid[2] |

| Odor | Faint, pleasant[2] |

| Boiling Point | 298 °C[2] |

| Melting Point | 1.5-3.5 °C[2] |

| Density | 1.043 g/mL at 25 °C[2] |

| Refractive Index (n²⁰/D) | 1.562[2] |

| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform[1] |

Spectroscopic Characterization

Spectroscopic methods provide detailed structural information about the this compound molecule.

Logical Relationship of Characterization Techniques:

Caption: Interrelation of techniques for the characterization of this compound.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are informative.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent, typically chloroform-d (CDCl₃).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Data Analysis: Process the spectra to determine chemical shifts (δ), integration, and coupling constants (for ¹H NMR).

¹H and ¹³C NMR Data for this compound in CDCl₃:

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | 7.25-7.40 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| Protons | 4.55 | Singlet | 4H | Methylene protons (-CH₂-) |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbon | 138.5 | Quaternary aromatic carbon (C-ipso) |

| Carbon | 128.4 | Aromatic CH |

| Carbon | 127.8 | Aromatic CH |

| Carbon | 127.6 | Aromatic CH |

| Carbon | 72.1 | Methylene carbon (-CH₂-) |

IR spectroscopy is used to identify the functional groups present in a molecule. The key feature in the IR spectrum of this compound is the C-O-C stretching vibration of the ether linkage.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A thin film of the liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Characteristic IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3030 | Medium | Aromatic C-H stretch |

| 2940-2860 | Medium | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium to Strong | Aromatic C=C bending |

| 1100-1050 | Strong | C-O-C ether stretch |

| 740, 695 | Strong | Monosubstituted benzene ring C-H out-of-plane bend |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is ionized, commonly using electron ionization (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Predicted Mass Spectrometry Fragmentation Pattern for this compound:

The fragmentation of ethers often involves cleavage alpha to the oxygen atom.[9] For this compound, the most characteristic fragmentation is the cleavage of the C-O bond to form the stable benzyl cation, which can rearrange to the tropylium ion.

| m/z | Proposed Fragment Ion | Structure |

| 198 | Molecular Ion [M]⁺ | [(C₆H₅CH₂)₂O]⁺ |

| 107 | [M - C₇H₇]⁺ | [C₆H₅CH₂O]⁺ |

| 91 | [C₇H₇]⁺ | [C₆H₅CH₂]⁺ (Benzyl cation) -> [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ (Phenyl cation) |

| 65 | [C₅H₅]⁺ |

The base peak in the mass spectrum of this compound is typically observed at m/z 91, corresponding to the highly stable tropylium ion.[10]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Williamson ether synthesis remains a robust and widely applicable method for its preparation. The characterization of the compound is comprehensively achieved through a combination of physical property measurements and spectroscopic analyses, including NMR, IR, and mass spectrometry. The provided experimental protocols and data tables serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

References

- 1. bdmaee.net [bdmaee.net]

- 2. Benzyl ether CAS#: 103-50-4 [m.chemicalbook.com]

- 3. atamankimya.com [atamankimya.com]

- 4. jk-sci.com [jk-sci.com]

- 5. DE19703906A1 - Conversion of di:benzyl ether into benzyl chloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102746123A - Method of preparing this compound from benzyl alcohol under catalysis of graphene oxide - Google Patents [patents.google.com]

- 8. Benzyl Ether [drugfuture.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physical and Chemical Properties of Dibenzyl Ether

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental context, and practical applications in synthesis and analysis.

Core Physical Properties

This compound is a colorless to light yellow liquid characterized by a faint, aromatic, or slightly floral odor.[1][2][3] It is an organic compound with the chemical formula (C₆H₅CH₂)₂O.[3][4] The following table summarizes its key physical properties.

| Property | Value | Units | Notes |

| Molecular Formula | C₁₄H₁₄O | - | [1][3][5] |

| Molecular Weight | 198.26 | g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | - | [2][3][5] |

| Odor | Faint, sweet, almond-like, floral | - | [1][4][6][7] |

| Melting Point | 1.5 to 3.5 | °C | [2][7] |

| Boiling Point | 298 | °C | at 760 mmHg, may decompose[2][7][8] |

| Density | 1.040 - 1.043 | g/mL | at 20-25 °C[2][7][9] |

| Vapor Density | 6.8 | (Air = 1) | Heavier than air[2][8] |

| Vapor Pressure | 0.03 | mbar | at 25 °C[2] |

| Flash Point | 135 | °C | Closed Cup[2] |

| Refractive Index | ~1.5406 | - | at 20 °C[1] |

| logP (Octanol/Water) | 3.31 | - | Indicates low water solubility[1][10] |

Chemical Properties and Reactivity

This compound's chemical behavior is primarily defined by the ether linkage and the two flanking benzyl groups. It is generally stable under standard conditions but exhibits reactivity with strong reagents.[7]

| Property | Description | Notes |

| Solubility | Insoluble in water.[4][6][7][8] Miscible with alcohols, ethers, chloroform, and other common organic solvents.[4][6][11] | Its hydrophobic nature makes it a useful non-polar solvent.[3] |

| Stability | Stable under normal laboratory conditions.[7] It can slowly decompose at ordinary temperatures and oxidizes in air to form unstable and potentially explosive peroxides.[1][7][8] | Storage should be in a cool, dry place away from air and light.[4] |

| Reactivity | Reacts violently with strong oxidizing agents.[1][7][8] It can act as a weak base, forming salts with strong acids.[1][7] | Incompatible with strong acids and strong oxidizing agents.[7] |

| Cleavage | The C-O ether bond can be cleaved. This is commonly achieved through hydrogenation or catalytic transfer hydrogenation.[4] | This property is fundamental to its use as a protecting group in organic synthesis.[4] |

Experimental Protocols

Detailed experimental procedures are crucial for the safe and effective use of this compound. Below are methodologies for its synthesis and a key reaction.

Synthesis via Williamson Ether Synthesis

The most common laboratory-scale synthesis of this compound is an adaptation of the Williamson ether synthesis.[4][6] This method involves the reaction of sodium benzylate with benzyl chloride.

Methodology:

-

Preparation of Sodium Benzylate: Sodium metal is cautiously added to an excess of anhydrous benzyl alcohol in an inert solvent (e.g., dry toluene or THF) under an inert atmosphere (N₂ or Ar). The reaction is allowed to proceed until all the sodium has reacted to form sodium benzylate.

-

Ether Formation: A solution of benzyl chloride in the same inert solvent is added dropwise to the freshly prepared sodium benzylate solution at a controlled temperature, typically with gentle heating.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

-

Workup and Purification: Once complete, the reaction mixture is cooled and quenched by the slow addition of water to destroy any unreacted sodium benzylate. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered. The solvent is removed under reduced pressure.

-

Final Purification: The crude this compound is then purified by vacuum distillation to yield the final product.

Cleavage of this compound (Deprotection)

This compound is frequently used as a protecting group for alcohols.[4] Its removal (deprotection) is typically achieved by catalytic hydrogenation.

Methodology:

-

Reaction Setup: The this compound substrate is dissolved in a suitable solvent, such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (from a balloon or a pressurized system).

-

Reaction Monitoring: The reaction is monitored by TLC or GC-MS to confirm the cleavage of the ether and the formation of the deprotected alcohol and toluene as a byproduct.

-

Filtration and Purification: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.

Visualized Workflows and Mechanisms

Visual diagrams are essential for clarifying complex processes and relationships in chemistry.

Caption: Workflow for the Williamson Synthesis of this compound.

Caption: Logical steps in the catalytic deprotection of a benzyl ether.

Applications in Research and Development

This compound's properties make it a valuable tool in several areas of chemical R&D:

-

Protecting Group for Alcohols: Its primary application is as a protecting group for hydroxyl functionalities in multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products.[4] The benzyl group is stable to a wide range of reaction conditions but can be removed cleanly under mild hydrogenolysis conditions.[4]

-

Specialty Solvent: Due to its high boiling point, low volatility, and good solvency for many organic compounds, it is used as a solvent in specific reactions and in perfumery.[4][6]

-

Plasticizer: It serves as a plasticizer for polymers like nitrocellulose and synthetic rubber.[3][6]

-

Flavoring and Fragrance Agent: It is used as a flavoring agent in some food products and as a component in fragrance formulations.[6]

References

- 1. This compound | C14H14O | CID 7657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. haihangchem.com [haihangchem.com]

- 6. atamankimya.com [atamankimya.com]

- 7. Benzyl ether | 103-50-4 [chemicalbook.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. This compound [stenutz.eu]

- 10. vigon.com [vigon.com]

- 11. labsolu.ca [labsolu.ca]

"dibenzyl ether solubility in organic solvents"

An In-depth Technical Guide to the Solubility of Dibenzyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility classifications and provides detailed experimental protocols for researchers to determine quantitative solubility in their own laboratories.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound is a relatively nonpolar molecule due to the two aromatic benzyl groups, with a slight polarity introduced by the ether linkage. This structure dictates its high solubility in nonpolar or weakly polar organic solvents and its very low solubility in highly polar solvents like water.

Solubility of this compound in Common Organic Solvents

This compound exhibits a wide range of solubility in common organic solvents. While precise quantitative values are not extensively reported, qualitative assessments consistently indicate its high solubility in many organic media. The term "miscible" is frequently used, which implies that the substances are soluble in each other in all proportions.

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (at 25°C unless noted) |

| Alcohols | Ethanol | Miscible[1][2][3][4] | Data not available |

| Methanol | Soluble | Data not available | |

| Ethers | Diethyl Ether | Miscible[1][2][3][4] | Data not available |

| Ketones | Acetone | Miscible[2][4] | Data not available |

| Halogenated | Chloroform | Miscible[1][2][3][4] | Data not available |

| Aqueous | Water | Insoluble[1][3] | 42 mg/L[5] |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, the following experimental protocols can be employed.

Shake-Flask Method (for Equilibrium Solubility)

This is the most common method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge or syringe filters (0.45 µm, solvent-compatible)

-

Apparatus for quantitative analysis (e.g., Gravimetric analysis setup, UV-Vis spectrophotometer, or HPLC)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid should be visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials or filter the supernatant through a syringe filter compatible with the solvent.

-

Quantification: Carefully take an aliquot of the clear, saturated solution for analysis to determine the concentration of this compound. Two common methods for quantification are detailed below.

Quantification by the Gravimetric Method

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.

Procedure:

-

Accurately weigh a clean, dry evaporation dish.

-

Transfer a precise volume or mass of the saturated filtrate into the pre-weighed dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound can be used.

-

Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculate the solubility based on the mass of the residue and the initial volume or mass of the solvent.

Quantification by UV-Vis Spectroscopy

This method is suitable as this compound contains aromatic rings which absorb ultraviolet light.

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent.

-

Perform a series of serial dilutions to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Measure the Absorbance of the Saturated Solution:

-

Take a precise aliquot of the clear saturated filtrate and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculate the Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

References

Spectroscopic Analysis of Dibenzyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dibenzyl ether, a common organic compound with applications in various fields, including its use as a plasticizer and in fragrance formulations. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (C₁₄H₁₄O, Molar Mass: 198.26 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

Solvent: CDCl₃, Frequency: 90 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.33 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| 4.54 | Singlet | 4H | Methylene protons (-CH₂-) |

¹³C NMR (Carbon-13 NMR) Data [1]

Solvent: CDCl₃, Frequency: 25.16 MHz

| Chemical Shift (δ) ppm | Assignment |

| 128.34 | Aromatic CH |

| 127.69 | Aromatic CH |

| 127.56 | Aromatic C (quaternary) |

| 72.07 | Methylene carbon (-CH₂) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following significant absorption bands. The most prominent feature for ethers is the strong C-O stretching vibration.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3030 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1600 - 1450 | Medium to Weak | Aromatic C=C ring stretch |

| 1300 - 1200 | Strong | Asymmetric C-O-C stretch (characteristic for aryl ethers)[3] |

| 1120 - 1085 | Strong | C-O stretch |

| 740 - 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern.

Ionization Method: Electron Ionization (EI), 70 eV[4]

| m/z | Relative Intensity (%) | Assignment |

| 198 | ~10 | Molecular ion [M]⁺ |

| 107 | ~15 | [C₇H₇O]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) - Base Peak |

| 77 | ~70 | [C₆H₅]⁺ (Phenyl ion) |

| 65 | ~45 | [C₅H₅]⁺ |

| 51 | ~60 | [C₄H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR. The sample is then dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. The tube should be capped to prevent solvent evaporation.

-

Instrumentation : The NMR spectra are recorded on a spectrometer, for instance, a 90 MHz or 300 MHz instrument.

-

Data Acquisition : The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is locked onto the deuterium signal of the solvent to ensure stability. Shimming is performed to optimize the homogeneity of the magnetic field, which improves spectral resolution.

-

Referencing : The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, the sample can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition : A background spectrum of the salt plates (or the solvent) is recorded first. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Data Analysis : The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction : A small amount of the this compound sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) column for separation from any impurities.

-

Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in electron ionization). This process removes an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing it to fragment in a reproducible manner.

-

Mass Analysis : The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Crystal Structure of Dibenzyl Ether and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crystal Structure Data of Dibenzyl Ether Derivatives

The following tables summarize the crystallographic data for selected this compound derivatives, providing a quantitative basis for structural comparison.

Table 1: Crystallographic Data for Bis(2-bromobenzyl) Ether

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂Br₂O |

| Molecular Weight | 356.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.6022(6) |

| b (Å) | 10.1590(5) |

| c (Å) | 12.2368(6) |

| α (°) | 90 |

| β (°) | 112.853(2) |

| γ (°) | 90 |

| Volume (ų) | 1329.10(12) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.781 |

| Absorption Coefficient (mm⁻¹) | 6.586 |

| F(000) | 696.0 |

Table 2: Crystallographic Data for N,N'-dibenzylterephthalamide

| Parameter | Value |

| Chemical Formula | C₂₂H₂₀N₂O₂ |

| Molecular Weight | 356.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0601(4) |

| b (Å) | 19.3409(12) |

| c (Å) | 9.2139(6) |

| α (°) | 90 |

| β (°) | 96.658(3) |

| γ (°) | 90 |

| Volume (ų) | 895.34(11) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.321 |

| Absorption Coefficient (mm⁻¹) | 0.086 |

| F(000) | 376 |

Table 3: Crystallographic Data for N,N,N',N'-tetrabenzylterephthalamide

| Parameter | Value |

| Chemical Formula | C₃₆H₃₂N₂O₂ |

| Molecular Weight | 524.64 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.0984(7) |

| b (Å) | 9.7749(7) |

| c (Å) | 16.7946(11) |

| α (°) | 87.265(3) |

| β (°) | 82.592(3) |

| γ (°) | 74.053(3) |

| Volume (ų) | 1418.10(18) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.228 |

| Absorption Coefficient (mm⁻¹) | 0.076 |

| F(000) | 556 |

Experimental Protocols

The determination of the crystal structures presented above involves a series of meticulous experimental procedures. The following sections outline the typical methodologies employed.

Synthesis and Crystallization

Bis(2-bromobenzyl) Ether: The synthesis of bis(2-bromobenzyl) ether can be achieved through the Williamson ether synthesis. A typical procedure involves the reaction of 2-bromobenzyl bromide with a suitable base, such as sodium hydride, in an appropriate solvent like tetrahydrofuran (THF). Single crystals suitable for X-ray diffraction are often obtained by slow evaporation of the solvent from a solution of the purified compound.

N,N'-dibenzylterephthalamide and N,N,N',N'-tetrabenzylterephthalamide: These derivatives are generally synthesized by the reaction of terephthaloyl chloride with the corresponding benzylamine (benzylamine for the dibenzyl derivative and dibenzylamine for the tetrabenzyl derivative) in the presence of a base, such as triethylamine, in a solvent like dichloromethane. Single crystals are typically grown by slow evaporation of the solvent or by vapor diffusion techniques.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for these compounds are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is mounted on a goniometer and maintained at a constant temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations.

The collected diffraction data are then processed, which includes integration of the reflection intensities and correction for various factors such as Lorentz and polarization effects, and absorption. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structural model is validated using various crystallographic metrics.

Signaling Pathways and Biological Activity

Certain derivatives of this compound have demonstrated significant biological activity, making them promising candidates for drug development. A notable example is the class of resorcinol dibenzyl ethers that have been identified as potent inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) interaction.

Inhibition of the PD-1/PD-L1 Signaling Pathway

The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells often exploit to evade the host's immune system. The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of T-cell activity, thereby allowing the tumor to grow unchecked. Resorcinol this compound derivatives have been designed to disrupt this interaction.

By blocking the PD-1/PD-L1 interaction, these this compound derivatives can restore the anti-tumor activity of the immune system. This mechanism of action has been validated through in vitro assays and in vivo tumor models, highlighting the potential of these compounds as a new generation of cancer immunotherapies.

Other Biological Activities

Brominated dibenzyl ethers, often found in marine organisms, have been reported to exhibit a range of biological effects, including:

-

Cytotoxicity: Certain brominated derivatives have shown cytotoxic activity against various human cancer cell lines. The proposed mechanism often involves the induction of oxidative stress.

-

Antifungal Activity: Some this compound derivatives have demonstrated antifungal properties. The mechanism of action for benzyl derivatives, in general, can involve the disruption of fungal cell membrane integrity and inhibition of key enzymes.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound derivatives, presenting key crystallographic data and outlining the experimental methodologies for their determination. The absence of a publicly available crystal structure for the parent this compound underscores the importance of studying its derivatives to understand the conformational preferences and intermolecular interactions of this structural motif. Furthermore, the identification of resorcinol dibenzyl ethers as potent inhibitors of the PD-1/PD-L1 signaling pathway showcases the significant potential of this class of compounds in the development of novel cancer therapeutics. The structure-activity relationships derived from the crystallographic and biological data presented herein will be invaluable for the rational design of future this compound-based molecules with tailored properties for scientific and medicinal applications.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Reactivity of Dibenzyl Ether with Strong Acids and Bases

Abstract

This compound (DBE) is a common synthetic intermediate and a robust protecting group for hydroxyl functionalities, prized for its general stability. Understanding its reactivity under harsh acidic and basic conditions is critical for its effective use in complex multi-step syntheses, particularly in pharmaceutical development where controlled deprotection is paramount. This technical guide provides a comprehensive overview of the reaction mechanisms, products, and experimental considerations for the interaction of this compound with strong acids and bases. It includes detailed experimental protocols, tabulated quantitative data for key transformations, and mechanistic diagrams to elucidate the underlying chemical pathways.

Reaction of this compound with Strong Acids

The cleavage of the carbon-oxygen bond in ethers is most commonly achieved under strongly acidic conditions. For this compound, which is a symmetrical benzylic ether, this cleavage reaction is facile due to the exceptional stability of the resulting benzylic carbocation intermediate.

Mechanism of Acid-Catalyzed Cleavage

The reaction proceeds via an SN1 (unimolecular nucleophilic substitution) mechanism.[1][2] The key steps are:

-

Protonation: The ether oxygen is protonated by the strong acid (e.g., HBr, HI), converting the alkoxy group into a good leaving group (benzyl alcohol).[3][4]

-

Carbocation Formation: The protonated ether undergoes heterolytic cleavage of a C-O bond to form a stable, resonance-delocalized benzyl carbocation and a molecule of benzyl alcohol. This is typically the rate-determining step.

-

Nucleophilic Attack: A nucleophile (the conjugate base of the acid, e.g., Br⁻) attacks the benzyl carbocation to form a benzyl halide. The benzyl alcohol formed in the previous step can also be protonated and subsequently converted to a second molecule of the benzyl halide, particularly when an excess of the acid is used.[2]

Caption: SN1 mechanism for the acid-catalyzed cleavage of this compound.

Common Acidic Reagents

A variety of strong Brønsted and Lewis acids can effect the cleavage of this compound:

-

Hydrogen Halides (HI, HBr): These are the most common reagents. HI is generally more reactive than HBr.[4] Concentrated aqueous solutions or solutions in acetic acid are often used, typically with heating.[5]

-

Boron Tribromide (BBr₃): As a powerful Lewis acid, BBr₃ is highly effective for cleaving ethers, including benzyl ethers, often at low temperatures (e.g., -78 °C to room temperature).[6][7] It is particularly useful for substrates sensitive to protic acids.

-

Trifluoroacetic Acid (TFA): TFA is a strong acid with a non-nucleophilic conjugate base. It can promote the formation of benzylic carbocations, leading to ether cleavage or participation in Friedel-Crafts type reactions if a suitable arene is present.[8][9]

Quantitative Data on Acid-Catalyzed Ether Cleavage

The following table summarizes conditions for the acid-catalyzed cleavage of benzyl ethers, using benzyl phenyl ether (BPE) as a well-documented model system that is analogous to this compound.

| Reagent/Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Conversion/Yield | Reference |

| H₂SO₄ | Benzyl Phenyl Ether | γ-Valerolactone (GVL) | 180 | 2 | ~75% Conversion | [10] |

| H₂SO₄ | Benzyl Phenyl Ether | GVL / H₂O (3:1) | 180 | 2 | ~95% Conversion | [10] |

| HBr (48%) | Methyl Phenyl Ether | Acetic Acid | Reflux | 12-16 | High Yield (General) | [5] |

| BBr₃ | Aryl Methyl Ether | CH₂Cl₂ | -78 to RT | 1-3 | >90% Yield (General) | [7] |

| TFA | Benzyl Alcohol | Benzene | Reflux | 17 | 64% Yield (Alkylation) | [9] |

Experimental Protocol: Cleavage of this compound with HBr in Acetic Acid

This protocol is adapted from standard procedures for aryl ether cleavage.[5]

Materials:

-

This compound (1.0 g, 5.04 mmol)

-

Glacial acetic acid (20 mL)

-

Hydrobromic acid (48% aqueous solution, 25 mL)

-

Sodium bicarbonate (5% aqueous solution)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate

-

Stir plate with heating mantle, round-bottom flask, condenser, and separatory funnel

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g) in glacial acetic acid (20 mL).

-

Reaction: Add 48% aqueous HBr (25 mL) to the solution. Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water (100 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic products with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (50 mL), 5% sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product (benzyl bromide) by vacuum distillation or column chromatography on silica gel.

Reaction of this compound with Strong Bases

This compound is notably stable towards a wide range of basic conditions, including concentrated alkali hydroxides (NaOH, KOH) and alkoxides (e.g., NaOEt, KOtBu). This stability is a key feature of its utility as a protecting group. However, under the action of exceptionally strong bases, particularly organometallic reagents, it can undergo reaction.

Mechanism of Reaction with Organometallic Bases

The primary reaction with very strong bases like organolithium reagents is not cleavage but deprotonation at the benzylic (α) carbon.[11] This is an acid-base reaction where the benzylic proton (pKa ≈ 35-37) is abstracted.

-

Coordination: The Lewis basic ether oxygen may first coordinate to the lithium cation of the organolithium aggregate (e.g., n-BuLi dimer or tetramer).

-

Deprotonation (α-Lithiation): The alkyl anion (e.g., butyl anion) acts as a powerful base, abstracting a proton from one of the benzylic carbons to form a new organolithium species, (benzyloxy)benzyl lithium, and an alkane (e.g., butane).[12][13] This lithiated intermediate is a potent nucleophile and can be used in subsequent C-C bond-forming reactions.

Caption: α-Lithiation of this compound with n-butyllithium.

Common Strong Base Reagents

-

Organolithium Reagents (n-BuLi, s-BuLi): These are the most common reagents for achieving α-lithiation of ethers.[12] The reaction is typically performed at low temperatures (-78 °C to 0 °C) in an inert ethereal solvent like THF or diethyl ether.

-

Sodium Amide (NaNH₂): As the conjugate base of ammonia (pKa ≈ 38), NaNH₂ is an extremely strong base capable of deprotonating very weak carbon acids.[14] While primarily used for deprotonating terminal alkynes or in elimination reactions, it has the potential to cause rearrangement or deprotonation in benzylic systems.[15]

Quantitative Data on Base-Induced Reactions

Quantitative kinetic studies have focused on the rate of deprotonation of benzyl ethers by n-BuLi, confirming that the reaction proceeds and is influenced by the aggregation state of the organolithium reagent.

| Reagent | Substrate | Solvent | Temperature (°C) | Observation | Reference |

| n-BuLi | Benzyl Methyl Ether | THF / Hexane | -80 | Kinetic study of α-lithiation | [11][12] |

| n-BuLi | This compound | Diethyl Ether | -78 to 0 | Formation of α-lithiated species | (General) |

| KNH₂ | Benzyl Ethers | Liquid NH₃ | N/A | Potential for rearrangement | (General) |

Experimental Protocol: α-Lithiation of this compound

This protocol describes a general procedure for the deprotonation of a benzyl ether at the α-position.

Materials:

-

This compound (1.0 g, 5.04 mmol)

-

Anhydrous tetrahydrofuran (THF, 25 mL)

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes, 3.5 mL, 5.6 mmol, 1.1 eq)

-

Electrophile (e.g., iodomethane or benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous glassware, syringe, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a flame-dried, three-necked flask equipped with a stir bar, a thermometer, and a septum under an inert atmosphere.

-

Reaction: Add this compound (1.0 g) and anhydrous THF (25 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Base: Slowly add n-BuLi solution via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. A color change (typically to yellow or orange) may be observed, indicating anion formation.

-

Stirring: Stir the mixture at -78 °C for 1 hour.

-

Electrophilic Quench: Add the desired electrophile (e.g., iodomethane, 1.1 eq) and continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

-

Workup: Extract the product with diethyl ether (3 x 40 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting product by column chromatography.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting and analyzing the reactions described.

Caption: General laboratory workflow for ether reactivity studies.

Summary and Implications for Drug Development

The reactivity of this compound is highly dependent on the pH of the medium.

-